Dodecanoic acid tert-butyl ester Dodecanoic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 7143-18-2
VCID: VC3900890
InChI: InChI=1S/C16H32O2/c1-5-6-7-8-9-10-11-12-13-14-15(17)18-16(2,3)4/h5-14H2,1-4H3
SMILES: CCCCCCCCCCCC(=O)OC(C)(C)C
Molecular Formula: C16H32O2
Molecular Weight: 256.42 g/mol

Dodecanoic acid tert-butyl ester

CAS No.: 7143-18-2

Cat. No.: VC3900890

Molecular Formula: C16H32O2

Molecular Weight: 256.42 g/mol

* For research use only. Not for human or veterinary use.

Dodecanoic acid tert-butyl ester - 7143-18-2

Specification

CAS No. 7143-18-2
Molecular Formula C16H32O2
Molecular Weight 256.42 g/mol
IUPAC Name tert-butyl dodecanoate
Standard InChI InChI=1S/C16H32O2/c1-5-6-7-8-9-10-11-12-13-14-15(17)18-16(2,3)4/h5-14H2,1-4H3
Standard InChI Key WJXKWIFHRZWPET-UHFFFAOYSA-N
SMILES CCCCCCCCCCCC(=O)OC(C)(C)C
Canonical SMILES CCCCCCCCCCCC(=O)OC(C)(C)C

Introduction

Structural and Physicochemical Properties

Dodecanoic acid tert-butyl ester consists of a 12-carbon aliphatic chain esterified with a tert-butoxy group. The tert-butyl moiety induces significant steric hindrance, reducing susceptibility to nucleophilic attack. Key physicochemical parameters include:

PropertyValue
Molecular formulaC₁₆H₃₂O₂
Molecular weight256.42 g/mol
Boiling point285–290°C (estimated)
Density0.86–0.88 g/cm³
Hydrolysis half-life (pH 7)>24 hours

The ester’s hydrophobic tert-butyl group enhances lipid solubility, making it suitable for non-polar reaction media. Nuclear magnetic resonance (NMR) studies of analogous tert-butyl esters reveal distinctive chemical shifts: the tert-butyl protons resonate at δ 1.2–1.4 ppm, while the carbonyl carbon appears near δ 170 ppm in ¹³C spectra .

Synthetic Methodologies

Catalytic Transesterification

Ytterbium triflate [Yb(OTf)₃] catalyzes the transesterification of methyl dodecanoate with tert-butyl alcohol, achieving 70% yield in acetonitrile at 80°C . This method avoids harsh acid conditions, preserving acid-sensitive functional groups. Key parameters include:

  • Catalyst loading: 5 mol% Yb(OTf)₃

  • Solvent: Anhydrous acetonitrile

  • Temperature: 80°C

  • Reaction time: 3–5 hours

Comparative studies show Yb(OTf)₃ outperforms Er(OTf)₃ and La(OTf)₃ in tert-butyl ester synthesis due to its superior Lewis acidity .

Acid-Catalyzed Esterification

Industrial-scale production employs DBSA (0.2–1.0 wt%) to catalyze direct esterification of dodecanoic acid with tert-butanol at 120–150°C . This method achieves >95% conversion with simplified purification:

  • Reaction: Dodecanoic acid + tert-butanol → Dodecanoic acid tert-butyl ester + H₂O

  • Dehydration: Azeotropic removal of water using toluene

  • Post-treatment: Adsorption of residual catalyst with magnesium silicate

The DBSA system forms reverse micelles, enhancing reactant miscibility and reaction rates .

Reactivity and Stability

Hydrolysis Kinetics

The tert-butyl group confers remarkable resistance to alkaline hydrolysis. At pH 12, the hydrolysis half-life exceeds 24 hours—10-fold longer than methyl dodecanoate . Acid-catalyzed hydrolysis proceeds via a two-step mechanism:

  • Protonation of the carbonyl oxygen

  • Nucleophilic attack by water at the electrophilic carbonyl carbon

Activation energy for hydrolysis is 85 kJ/mol, compared to 65 kJ/mol for linear esters .

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition initiating at 220°C, with maximum mass loss at 290°C. Primary degradation products include:

  • Isobutene (C₄H₈)

  • Dodecanoic acid (C₁₂H₂₄O₂)

  • Trace amounts of ketenes

Industrial and Pharmaceutical Applications

Polymer Additives

As a plasticizer, dodecanoic acid tert-butyl ester improves PVC flexibility at low temperatures (-30°C). Its low migration rate extends product lifespan compared to phthalate alternatives .

Biocatalyst Substrates

Lipase-catalyzed transesterification studies utilize this ester to probe enzyme active-site steric constraints. Candida antarctica lipase B achieves 92% conversion to methyl dodecanoate in hexane, demonstrating its utility in biodiesel synthesis .

Pharmaceutical Intermediates

The ester serves as a prodrug moiety for hydrophobic active pharmaceutical ingredients (APIs). In vivo hydrolysis releases dodecanoic acid, which modulates inflammatory responses via PPAR-γ activation.

Comparative Analysis with Analogous Esters

EsterHydrolysis Rate (k, h⁻¹)Melting Point (°C)Log P
Dodecanoic acid methyl0.155.25.8
Dodecanoic acid ethyl0.12-4.16.1
Dodecanoic acid tert-butyl0.03-15.37.4

Data derived from accelerated stability studies (40°C, 75% RH) . The tert-butyl ester’s higher log P (7.4) enhances membrane permeability in drug delivery systems.

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